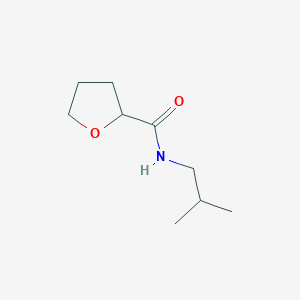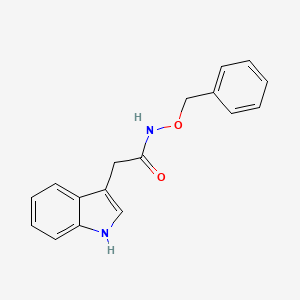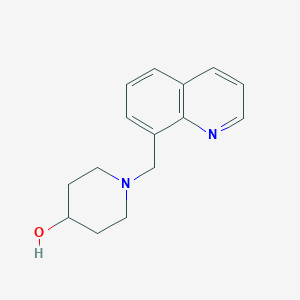![molecular formula C13H16BrNO2 B7540189 (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive substance that is often used as a recreational drug due to its ability to mimic the effects of THC, the primary psychoactive component of cannabis. JWH-018 has been classified as a Schedule I drug in the United States, meaning that it is considered to have a high potential for abuse and no currently accepted medical use.
Mechanism of Action
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone acts on the endocannabinoid system in the body, which is responsible for regulating a wide range of physiological processes, including pain, mood, appetite, and sleep. It binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a wide range of physiological and biochemical effects. This compound has been found to have a higher affinity for the CB1 receptor than THC, which may contribute to its increased potency and potential for abuse.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects on the body. It has been found to increase the release of dopamine, a neurotransmitter that is involved in the regulation of mood and reward. It has also been found to increase the release of glutamate, a neurotransmitter that is involved in learning and memory. This compound has been found to have analgesic and anti-inflammatory effects, as well as potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available for purchase from chemical suppliers. It has also been extensively studied, which makes it a useful tool for studying the effects of synthetic cannabinoids on the body. However, this compound also has several limitations. It has a high potential for abuse and is classified as a Schedule I drug in the United States, which makes it difficult to obtain for research purposes. Additionally, it has been found to have several adverse effects, including anxiety, paranoia, and hallucinations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone and other synthetic cannabinoids. One area of interest is the development of synthetic cannabinoids with improved therapeutic potential and reduced potential for abuse. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body, including their potential to cause addiction and other adverse effects. Additionally, there is interest in the development of new analytical methods for the detection of synthetic cannabinoids in biological samples, which could aid in their detection and monitoring in clinical and forensic settings.
Synthesis Methods
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-bromoaniline with 1,1-dimethylamine to form 1-(2-bromophenyl)-N,N-dimethylmethanamine. This compound is then reacted with chloroform and potassium carbonate to form (2-bromophenyl)-[3-(chloromethyl)piperidin-1-yl]methanone. The final step involves the reaction of this compound with hydroxylamine hydrochloride to form this compound, or this compound.
Scientific Research Applications
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the body. It has been found to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a wide range of physiological and biochemical effects. This compound has been used to study the effects of synthetic cannabinoids on pain, inflammation, and anxiety, as well as their potential use as anti-cancer agents.
properties
IUPAC Name |
(2-bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-6-2-1-5-11(12)13(17)15-7-3-4-10(8-15)9-16/h1-2,5-6,10,16H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQSBWIUMUQRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)


![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)
![[4-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7540147.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)
![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)


![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
